molecular formula C11H10O7 B14150260 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 43011-20-7

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

Cat. No.: B14150260
CAS No.: 43011-20-7
M. Wt: 254.19 g/mol
InChI Key: NSAFGSKTIIFYHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol typically involves the reaction of trimellitic anhydride with ethylene glycol . The reaction conditions include heating the reactants to a high temperature to facilitate the formation of the polymer. The reaction can be represented as follows:

Trimellitic Anhydride+Ethylene Glycol1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol\text{Trimellitic Anhydride} + \text{Ethylene Glycol} \rightarrow \text{this compound} Trimellitic Anhydride+Ethylene Glycol→1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. The reactants are mixed in specific ratios and subjected to controlled heating and stirring to ensure complete reaction and formation of the desired polymer. The process may also involve purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is unique due to its specific polymeric structure and the presence of both benzofuran and ethylene glycol moieties. This combination imparts unique chemical and physical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

43011-20-7

Molecular Formula

C11H10O7

Molecular Weight

254.19 g/mol

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

InChI

InChI=1S/C9H4O5.C2H6O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-3H,(H,10,11);3-4H,1-2H2

InChI Key

NSAFGSKTIIFYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O

Related CAS

43011-20-7

Origin of Product

United States

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